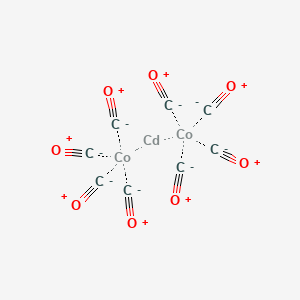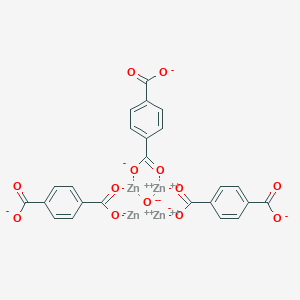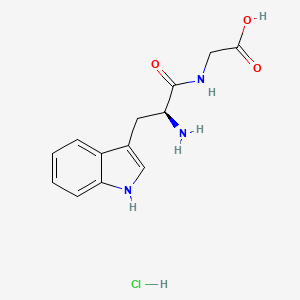
Bromo-2'-deoxyuridine oce phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-2’-deoxyuridine oce phosphoramidite is a synthetic nucleoside analogue that is structurally similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, biochemistry, and medical research due to its ability to be incorporated into DNA during replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-2’-deoxyuridine oce phosphoramidite typically involves the bromination of 2’-deoxyuridine followed by the protection of the hydroxyl groups and subsequent phosphoramidite formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in an organic solvent such as acetonitrile or dichloromethane. The protected nucleoside is then reacted with a phosphoramidite reagent to form the final product .
Industrial Production Methods
Industrial production of Bromo-2’-deoxyuridine oce phosphoramidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process and maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-2’-deoxyuridine oce phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphoramidite group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis results in the formation of the corresponding deprotected nucleoside .
Wissenschaftliche Forschungsanwendungen
Bromo-2’-deoxyuridine oce phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Biology: Employed in cell proliferation assays to label dividing cells and track DNA synthesis.
Medicine: Utilized in cancer research to study the effects of DNA replication inhibitors and radiosensitizers.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
Bromo-2’-deoxyuridine oce phosphoramidite exerts its effects by being incorporated into DNA during the S phase of the cell cycle. Once incorporated, it can be detected using specific antibodies, allowing researchers to track cell proliferation and DNA synthesis. The bromine atom in the compound can also act as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: A closely related compound used for similar applications.
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analogue with similar properties.
5-Chloro-2’-deoxyuridine: A less commonly used analogue with similar applications.
Uniqueness
Bromo-2’-deoxyuridine oce phosphoramidite is unique due to its specific incorporation into DNA and its ability to be used in a wide range of applications, from basic research to clinical studies. Its versatility and effectiveness in labeling proliferating cells make it a valuable tool in various scientific disciplines .
Eigenschaften
CAS-Nummer |
142246-64-8 |
|---|---|
Molekularformel |
C39H46BrN4O8P |
Molekulargewicht |
809.7 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H46BrN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 |
InChI-Schlüssel |
VWNYGIQUZLZCRC-QMTPQUJBSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)





![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)



